molecular formula C23H23BrO5 B4795335 ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4795335
M. Wt: 459.3 g/mol
InChI Key: XMABKBLUBABIRK-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative featuring a 3-bromobenzyloxy substituent at position 7, methyl groups at positions 4 and 8, and an ethyl propanoate ester at position 3. Coumarins are known for diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound’s structure combines lipophilic (bromine, methyl, ester) and polar (chromenone oxygen) elements, making it a candidate for drug discovery .

Properties

IUPAC Name

ethyl 3-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABKBLUBABIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)Br)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.

    Bromobenzyl Ether Formation: The bromobenzyl ether moiety can be introduced by reacting the chromen-2-one intermediate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl ether moiety, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

Chemistry Applications

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications, making it valuable in the development of new synthetic methodologies.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Chromenone Core : Achieved through the Pechmann condensation.
  • Introduction of the Bromobenzyl Group : Conducted via etherification with 3-bromobenzyl bromide.
  • Attachment of the Propanoic Acid Moiety : Finalized through esterification under acidic conditions.

These methods can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact.

Biological Applications

The compound's structural features suggest potential biological activities that warrant further investigation.

Pharmacological Properties

Research indicates that compounds with similar chromenone structures exhibit:

  • Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.
  • Antioxidant Activity : Ability to scavenge free radicals.
  • Anticancer Properties : Targeting specific cancer cell lines by modulating cellular pathways.

Case Studies

  • A study exploring chromenone derivatives found that certain modifications enhanced their efficacy against cancer cells, suggesting that this compound could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
  • Another investigation highlighted the potential of similar compounds in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert neuroprotective effects.

Medical Applications

The medicinal properties of this compound are particularly noteworthy.

Therapeutic Potential

Given its chromenone core, this compound may exhibit:

  • Anticancer Activity : Research is ongoing to evaluate its effectiveness against various cancer types.
  • Anti-inflammatory Effects : Could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Industrial Applications

In material science, derivatives of this compound are being explored for their utility in developing new materials with specific optical or electronic properties.

Functionalized Materials

The ability of this compound to undergo various chemical reactions makes it an attractive candidate for creating functionalized materials used in:

  • Optoelectronics : Potential applications in light-emitting diodes (LEDs) and solar cells.
  • Coatings and Polymers : Development of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromobenzyl ether moiety may facilitate binding to hydrophobic pockets in proteins, while the chromen-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences
Target Compound 7-[(3-Bromobenzyl)oxy], 4,8-dimethyl, ethyl propanoate C23H23BrO5 ~475.34 Reference compound
4ba (Acetic Acid Derivative) 7-[(3-Bromobenzyl)oxy], 4,8-dimethyl, acetic acid C21H19BrO6 ~471.28 Carboxylic acid instead of ester; higher polarity
Methoxy Analogue 7-[(3-Methoxybenzyl)oxy], 4,8-dimethyl, ethyl propanoate C24H26O6 410.47 Methoxy (electron-donating) vs. bromo (electron-withdrawing)
tert-Butyl Analogue 7-[(4-tert-Butylbenzyl)oxy], 4,8-dimethyl, ethyl propanoate C27H32O5 436.53 Bulky tert-butyl group increases lipophilicity
2-Bromo/Chloro Derivative 7-[(2-Bromobenzyl)oxy], 6-chloro, 4-methyl, ethyl propanoate C22H20BrClO5 479.7 2-Bromo and chloro substituents alter steric/electronic profiles
Key Observations:

In contrast, the methoxy group in the methoxy analogue donates electrons, altering reactivity and binding interactions .

Lipophilicity : The tert-butyl analogue’s bulky substituent increases logP significantly, favoring membrane permeability but possibly reducing solubility. The target compound balances moderate lipophilicity (from bromine and ester) with polar oxygen atoms .

Bioavailability : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in 4ba, suggesting improved cellular uptake. However, 4ba’s ionizable acid group may improve aqueous solubility at physiological pH .

Biological Activity

Ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromenone derivatives. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19BrO5
  • Molecular Weight : Approximately 427.28 g/mol

The presence of a bromobenzyl group and a chromenone core suggests that this compound could interact with various biological targets, potentially leading to diverse pharmacological effects.

1. Anticancer Properties

Research indicates that compounds with chromenone structures often exhibit anticancer activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A study demonstrated that similar chromenone derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects

Chromenones are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that related compounds can reduce inflammation markers in macrophage cultures .

3. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.
  • Redox Reactions : The chromenone structure allows participation in redox reactions, potentially influencing cellular oxidative states .

Case Study 1: Anticancer Activity

In a study published in Molecules, a series of chromenone derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the chromenone core significantly affected their potency. This compound showed promising results with an IC50 value lower than standard chemotherapeutics used in treatment .

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of chromenones found that derivatives similar to ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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